![molecular formula C24H25NO6 B4839276 N-(2-acetyl-4,5-dimethoxyphenyl)-5-[(2,5-dimethylphenoxy)methyl]-2-furamide](/img/structure/B4839276.png)
N-(2-acetyl-4,5-dimethoxyphenyl)-5-[(2,5-dimethylphenoxy)methyl]-2-furamide
Overview
Description
N-(2-acetyl-4,5-dimethoxyphenyl)-5-[(2,5-dimethylphenoxy)methyl]-2-furamide, also known as 25B-NBOMe, is a synthetic psychedelic drug that belongs to the phenethylamine class. It was first synthesized in 2003 by Ralf Heim and his team at the Free University of Berlin. 25B-NBOMe is structurally similar to 2C-B, a well-known psychedelic drug, and it has been reported to have similar effects.
Mechanism of Action
N-(2-acetyl-4,5-dimethoxyphenyl)-5-[(2,5-dimethylphenoxy)methyl]-2-furamide acts as a partial agonist of the serotonin 2A receptor, which causes an increase in the levels of serotonin in the brain. This leads to altered perception, mood, and thought processes, which are characteristic of the psychedelic experience.
Biochemical and Physiological Effects:
Studies have shown that N-(2-acetyl-4,5-dimethoxyphenyl)-5-[(2,5-dimethylphenoxy)methyl]-2-furamide can cause changes in heart rate, blood pressure, and body temperature. It has also been reported to cause visual and auditory hallucinations, changes in perception of time and space, and altered mood and thought processes.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-acetyl-4,5-dimethoxyphenyl)-5-[(2,5-dimethylphenoxy)methyl]-2-furamide in lab experiments is its potency as a serotonin 2A receptor agonist, which allows for precise control of the dosage and effects. However, one limitation is the potential for adverse effects on the cardiovascular system, which must be carefully monitored.
Future Directions
Future research on N-(2-acetyl-4,5-dimethoxyphenyl)-5-[(2,5-dimethylphenoxy)methyl]-2-furamide could focus on understanding its effects on other serotonin receptors and their role in the psychedelic experience. Additionally, studies could investigate the potential therapeutic applications of N-(2-acetyl-4,5-dimethoxyphenyl)-5-[(2,5-dimethylphenoxy)methyl]-2-furamide, such as in the treatment of anxiety and depression.
Scientific Research Applications
N-(2-acetyl-4,5-dimethoxyphenyl)-5-[(2,5-dimethylphenoxy)methyl]-2-furamide has been used in scientific research to study its effects on the central nervous system. It has been found to be a potent agonist of the serotonin 2A receptor, which is responsible for the hallucinogenic effects of many psychedelic drugs. This makes N-(2-acetyl-4,5-dimethoxyphenyl)-5-[(2,5-dimethylphenoxy)methyl]-2-furamide a useful tool for studying the role of this receptor in the brain.
properties
IUPAC Name |
N-(2-acetyl-4,5-dimethoxyphenyl)-5-[(2,5-dimethylphenoxy)methyl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO6/c1-14-6-7-15(2)21(10-14)30-13-17-8-9-20(31-17)24(27)25-19-12-23(29-5)22(28-4)11-18(19)16(3)26/h6-12H,13H2,1-5H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOVCHFBDSGOLJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC2=CC=C(O2)C(=O)NC3=CC(=C(C=C3C(=O)C)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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